Furfuryl alcohol

Catalog No.
S562411
CAS No.
98-00-0
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl alcohol

CAS Number

98-00-0

Product Name

Furfuryl alcohol

IUPAC Name

furan-2-ylmethanol

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2

InChI Key

XPFVYQJUAUNWIW-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CO

solubility

greater than or equal to 100 mg/mL at 73° F (NTP, 1992)
10.19 M
1000 mg/mL at 25 °C
Soluble in chloroform; very soluble in ethanol, ethyl ether
Soluble in alcohol, benzene; very soluble in ether
Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons
Immiscible with most oils
In water, 1.00X10+6 mg/L at 25 °C (miscible)
Solubility in water: freely soluble
miscible in water; miscible in oils
miscible (in ethanol)
Miscible

Synonyms

2-Furanmethanol; 2-(Hydroxymethyl)furan; 2-Furancarbinol; 2-Furanylmethanol; 2-Furfuryl Alcohol; 2-Furylcarbinol; 2-Furylmethanol; 2-Furylmethyl Alcohol; 5-Hydroxymethylfuran; Chem-Rez 200; Furfuralcohol; Furfuranol; Furylcarbinol; NSC 8843; α-Furfur

Canonical SMILES

C1=COC(=C1)CO

The exact mass of the compound Furfuryl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 73° f (ntp, 1992)10.19 m1000 mg/ml at 25 °csoluble in chloroform; very soluble in ethanol, ethyl ethersoluble in alcohol, benzene; very soluble in ethermiscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbonsimmiscible with most oilsin water, 1.00x10+6 mg/l at 25 °c (miscible)1000 mg/ml at 25 °csolubility in water: freely solublemiscible in water; miscible in oilsmiscible (in ethanol)miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8843. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Furfuryl alcohol is a highly reactive, bio-based primary alcohol attached to a furan ring, widely procured as a primary monomer for thermosetting furan resins, a precursor for glassy carbon, and a wood modification agent [1]. Synthesized industrially via the catalytic hydrogenation of furfural, it possesses a low viscosity and readily undergoes acid-catalyzed polycondensation[1]. In procurement contexts, its value lies in its dual functionality: the hydroxymethyl group allows for rapid initial condensation, while the conjugated diene system of the furan ring enables extensive cross-linking. This distinct reactivity profile makes it an essential feedstock for high-performance foundry sand binders, carbon-carbon composite matrices, and dimensional stability treatments for timber, distinguishing it from both saturated analogs and traditional petrochemical resins.

Substituting furfuryl alcohol with close analogs or traditional resin precursors fundamentally compromises processability and final material properties. Replacing it with its saturated derivative, tetrahydrofurfuryl alcohol (THFA), entirely halts acid-catalyzed polymerization, as THFA lacks the reactive diene ring required for cross-linking[1]. Conversely, substituting furfuryl alcohol with phenol-formaldehyde precursors alters the curing kinetics, requires highly acidic catalysts that leave corrosive residues in foundry sands, and shifts the pyrolytic carbon yield from a highly isotropic, semi-crystalline glassy carbon to a standard amorphous carbon [2]. Furthermore, unlike furfural, which requires the addition of formaldehyde or other cross-linkers to form robust resins, furfuryl alcohol can self-polymerize into polyfurfuryl alcohol (PFA) matrices, streamlining procurement for binder and composite formulations by reducing the need for multi-component reactive mixtures [1].

Foundry Binder Efficiency and Sand Regeneration

In foundry binder applications, furfuryl alcohol-based furan resins demonstrate highly differentiated mechanical and environmental processing metrics compared to traditional phenolic resins. Furan resins maintain a rigid polymer structure that detaches cleanly during mechanical sand regeneration [1]. Because furfuryl alcohol condenses efficiently at low viscosities, it allows for a lower total binder addition rate. Furthermore, phenolic systems require highly acidic, sulfur-rich catalysts that generate significant sulfur dioxide emissions during casting and leave high residual acidity in the sand[1]. In contrast, furfuryl alcohol resins utilize less aggressive sulfonic acid catalysts, directly reducing the residual acidity of mechanically regenerated sand and extending the lifecycle of the foundry sand [1].

Evidence DimensionBinder efficiency and residual acidity
Target Compound DataFurfuryl alcohol (furan resin): Low binder requirement, low residual sand acidity, rigid polymer detachment.
Comparator Or BaselinePhenol-formaldehyde resin: Higher binder requirement, high sulfur dioxide emissions, high residual acidity.
Quantified DifferenceFuran resins enable lower binder volumes and significantly reduced residual acidity in regenerated sand compared to phenolic systems.
ConditionsMechanical sand regeneration in foundry casting operations.

Buyers in the foundry sector must select furfuryl alcohol to minimize catalyst consumption, reduce sulfur emissions, and maximize the reusability of molding sand.

Wood Modification and Dimensional Stability (Furfurylation)

Furfuryl alcohol is utilized in the permanent chemical modification of wood (furfurylation) to enhance dimensional stability and decay resistance. When impregnated into wood cells and polymerized into polyfurfuryl alcohol (PFA), it bulks the cell wall and significantly reduces water uptake [1]. Quantitative cyclic hydrothermal testing demonstrates that furfurylation decreases water absorption by 80% and reduces volumetric swelling by 40% compared to untreated baseline wood [1]. This yields an Anti-Swelling Efficiency (ASE) of approximately 40% to 48% in treated pine species. While acetylated wood may achieve slightly higher ASE values, furfurylated wood exhibits lower overall liquid water uptake due to the physical void-filling effect of the PFA polymer network [1].

Evidence DimensionWater absorption and swelling reduction
Target Compound DataFurfurylated wood: 80% decrease in water absorption, 40% decrease in swelling (ASE ~40-48%).
Comparator Or BaselineUntreated wood baseline.
Quantified Difference80% reduction in water absorption and 40% reduction in swelling versus untreated controls.
ConditionsCyclic hydrothermal treatment (hot water, freezing, drying).

Timber processors require furfuryl alcohol to achieve permanent cell-wall bulking and superior moisture exclusion in high-durability outdoor wood products.

Glassy Carbon Precursor Pyrolysis and Char Yield

The pyrolysis of polyfurfuryl alcohol (PFA) is a critical pathway for manufacturing glassy (vitreous) carbon, a material characterized by a semi-crystalline, isotropic atomic structure. Thermogravimetric analysis shows that furfuryl alcohol resins yield a carbonization char yield of approximately 51.9% [1]. While phenolic resins offer a slightly higher raw char yield (~56.7%), they pyrolyze into standard amorphous carbon[1]. In contrast, furfuryl alcohol-derived glassy carbon achieves a highly specific skeletal density of 1.9 to 2.1 g/cm3 and a bulk mass density of 1.5 to 1.9 g/cm3. The distinct furan ring opening and cross-linking mechanism during PFA carbonization prevents graphitization even at extreme temperatures, preserving the isotropic properties required for advanced aerospace and electrochemical applications [1].

Evidence DimensionCarbon microstructure and density
Target Compound DataFurfuryl alcohol (PFA): ~51.9% char yield, forms semi-crystalline glassy carbon (skeletal density 1.9-2.1 g/cm3).
Comparator Or BaselinePhenolic resin: ~56.7% char yield, forms amorphous carbon.
Quantified DifferenceFurfuryl alcohol yields an isotropic glassy carbon structure, whereas phenolic precursors yield amorphous carbon, despite a ~4.8% difference in raw char yield.
ConditionsPyrolysis at temperatures between 1000 K and 3000 K under inert atmosphere.

Materials engineers must procure furfuryl alcohol rather than phenolic resins when manufacturing isotropic, non-graphitizing glassy carbon for carbon-carbon composites.

Polymerization Reactivity vs. Saturated Analogs

The procurement choice between furfuryl alcohol and its hydrogenated derivative, tetrahydrofurfuryl alcohol (THFA), hinges entirely on reactivity. Furfuryl alcohol contains a conjugated diene system within its furan ring, allowing it to undergo rapid, highly exothermic acid-catalyzed polycondensation into thermosetting resins [1]. THFA, having a fully saturated tetrahydrofuran ring, is completely inert to these polymerization conditions [1]. Consequently, THFA serves as a stable, high-boiling (178°C) green solvent, while furfuryl alcohol acts as a reactive monomer. Attempting to use THFA in resin formulations results in zero cross-linking, whereas using furfuryl alcohol as a solvent in acidic environments risks uncontrolled exothermic polymerization.

Evidence DimensionAcid-catalyzed polymerizability
Target Compound DataFurfuryl alcohol: Rapid polycondensation into solid PFA resin.
Comparator Or BaselineTetrahydrofurfuryl alcohol (THFA): Zero polymerization; remains a stable liquid solvent.
Quantified DifferenceBinary reactivity difference (thermosetting monomer vs. inert solvent) under identical acidic conditions.
ConditionsExposure to acid catalysts (e.g., p-toluenesulfonic acid or sulfonic acids) at room to elevated temperatures.

Buyers must strictly differentiate these analogs: furfuryl alcohol is mandatory for resin synthesis, whereas THFA is required for stable solvent applications.

High-Performance Foundry Sand Binders

Directly leveraging its low viscosity and high reactivity, furfuryl alcohol is the preferred choice for formulating furan no-bake and hot-box foundry resins. It allows for lower binder addition rates and requires less aggressive acid catalysts than phenolic systems, resulting in lower sulfur emissions and improved sand reclaimability[1].

Precursor for Glassy Carbon and Carbon-Carbon Composites

Based on its specific pyrolytic behavior, polyfurfuryl alcohol is prioritized over phenolic resins when manufacturing glassy (vitreous) carbon. Its ~51.9% char yield and semi-crystalline, non-graphitizing isotropic structure make it essential for aerospace ablatives, high-temperature crucibles, and specialized electrodes [2].

Commercial Wood Modification (Furfurylation)

Utilizing its ability to penetrate wood cell walls and polymerize in situ, furfuryl alcohol is the standard agent for commercial wood furfurylation. It provides an 80% reduction in water absorption and permanent dimensional stability, making it the procurement standard for eco-friendly, highly durable outdoor timber products [1].

Bio-based Thermosetting Adhesives and Cements

Because it self-polymerizes under acidic conditions without requiring additional formaldehyde (unlike furfural), furfuryl alcohol is the preferred monomer for formulating chemical-resistant, bio-based cements and adhesives used in anti-corrosion linings and chemical processing equipment [1].

Physical Description

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167°F. Boiling point 171°F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR.
Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour
Colorless to amber liquid with a faint, burning odor.
Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]

Color/Form

Colorless to yellow liquid
Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air)

XLogP3

0.3

Boiling Point

338 °F at 760 mm Hg (NTP, 1992)
171.0 °C
171 °C
170 °C
338°F

Flash Point

167 °F (NTP, 1992)
167 °F (75 °C) (Open cup)
75 °C c.c.
167°F
149°F

Vapor Density

3.4 (NTP, 1992) (Relative to Air)
3.37 (Air = 1)
Relative vapor density (air = 1): 3.4
3.4

Density

1.13 at 68 °F (USCG, 1999)
d234 1.13
1.1296 g/cu cm at 20 °C
Relative density (water = 1): 1.13
1.126-1.136
1.13

LogP

0.28 (LogP)
0.28
log Kow= 0.28

Odor

Faint burning odo

Melting Point

-24 °F (NTP, 1992)
-14.6 °C
-31°C
-31 °C
-24°F
6°F

UNII

D582054MUH

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Vapor Pressure

0.4 mm Hg at 68 °F ; 1 mm Hg at 89.2° F (NTP, 1992)
0.61 mmHg
0.609 mm Hg at 25 °C (est)
Vapor pressure, Pa at 20 °C: 53
0.4 mmHg
(77°F): 0.6 mmHg

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

98-00-0
25212-86-6

Wikipedia

Furfuryl alcohol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree

Methods of Manufacturing

US 2041184 (to Quaker Oats)
Continuous vapor-phase hydrogenation of furfural.
By the catalytic reduction of furfural using nickel and copper chromium oxide catalysts.

General Manufacturing Information

All other basic organic chemical manufacturing
2-Furanmethanol, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Industrial gas manufacturing
Oil and gas drilling, extraction, and support activities
2-Furanmethanol: ACTIVE
The polymer is used as a mortar for bonding acid-proof brick and chemical masonry.

Analytic Laboratory Methods

Method: NIOSH 2505, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: furfuryl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.

Storage Conditions

... SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD ... .

Stability Shelf Life

Turns amber due to autoxidation and intermolecular dehydration during storage and turns black in presence of air

Dates

Last modified: 08-15-2023

Probing electrosynthetic reactions with furfural on copper surfaces

Junnan Li, Nikolay Kornienko
PMID: 33899065   DOI: 10.1039/d1cc01429c

Abstract

This work entails the integrated use of electrochemistry and operando Raman spectroscopy to probe the reduction of a biomass platform, furfural, to value-added chemicals on Cu electrodes. The results reveal key structural differences of the Cu that dictate selectivity for furfuryl alcohol or 2-methylfuran.


Fully Automated Identification of Coffee Species and Simultaneous Quantification of Furfuryl Alcohol Using NMR Spectroscopy

Dirk W Lachenmeier, Jan Teipel, Andreas Scharinger, Thomas Kuballa, Stephan G Walch, Franziska Grosch, Mirko Bunzel, Alex O Okaru, Steffen Schwarz
PMID: 33241277   DOI: 10.1093/jaocint/qsz020

Abstract

Coffee is a popular beverage with two species, Coffea canephora and C. arabica, being commercially exploited. The quality and commercial value of coffee is dependent on species and processing. C. arabica typically obtains a higher price on the market compared to C. canephora. Coffee beans undergo roasting during processing, resulting in the formation of flavor compounds including furfuryl alcohol which has been classified by the International Agency for Research on Cancer as possibly carcinogenic to humans (Group 2B).
The aim of this study was to identify coffee species and other properties using nuclear magnetic resonance (NMR) spectroscopy, specifically to conduct quantification of the roasting process contaminant furfuryl alcohol.
The quantification of furfuryl alcohol was performed from the NMR spectra using the pulse length-based concentration (PULCON) methodology. Prior to NMR analysis, samples were extracted using deuterated chloroform.
Roasting experiments identified the maximum roasting temperature to be the most significant factor in the formation of furfuryl alcohol. Among the coffee species, C. canephora was found to contain a relatively lower amount of furfuryl alcohol compared to C. arabica. The roasting of wet processed coffee resulted in higher contents of furfuryl alcohol. Geographical origin and variety within species had no influence on the furfuryl alcohol content.
Validation results show that NMR spectroscopy is fit-for-purpose to obtain targeted information of coffee samples.
The PULCON NMR methodology allows a simple, rapid and accurate determination of constituents of coffee.


Investigation on the mitigation effects of furfuryl alcohol and 5-hydroxymethylfurfural and their carboxylic acid derivatives in coffee and coffee-related model systems

Abdullatif Albouchi, Michael Murkovic
PMID: 33233124   DOI: 10.1016/j.foodres.2020.109444

Abstract

The mitigation of furfuryl alcohol, 5-hydroxymethylfurfural, 2-furoic acid, and 5-hydroxymethyl 2-furoic acid was conducted in two dry model systems mimicking coffee and an actual coffee system by incorporating 14 chemicals, that are categorized to phenolic acids, flavonoids, non-phenolic antioxidants, and non-antioxidant agents. Mitigation effects were determined as the decrease in the levels of the studied furan derivatives after the systems went through a controlled roasting process. Strong mitigation effects in the dry model systems were observed after the application of phenolic acids, quinic acid or EDTA. The mitigation effects of phenolic acids and flavonoids depended on the number and availability of phenolic hydroxyl groups. Certain agents exhibited a furan derivative-specific reducing effect while most of them showed a generalized effect. The mitigation efficacy decreased with the increasing complexity of the tested systems. In the coffee system, mitigation effects were almost completely lost in comparison with dry model systems. Still, taurine and sodium sulfite exerted the strongest mitigation effect in the coffee system.


Catalytic conversion of corncob to furfuryl alcohol in tandem reaction with tin-loaded sulfonated zeolite and NADPH-dependent reductase biocatalyst

Yuan-Yuan Li, Qing Li, Peng-Qi Zhang, Cui-Luan Ma, Jian-He Xu, Yu-Cai He
PMID: 33120059   DOI: 10.1016/j.biortech.2020.124267

Abstract

In this study, tin-loaded sulfonated zeolite (Sn-zeolite) catalyst was synthesized for catalysis of raw corncob (75.0 g/L) to 103.0 mM furfural at 52.3% yield in water (pH 1.0) at 170 °C. This corncob-derived furfural was subsequently biotransformed with recombinant E. coli CG-19 cells coexpressing NADPH-dependent reductase and glucose dehydrogenase at 35 °C by supplementary of glucose (1.5 mol glucose/mol furfural), sodium dodecyl sulfate (0.50 mM) and NADP
(1.0 μmol NADP
/mmol furfural) in the aqueous catalytic media (pH 7.5). Both sodium dodecyl sulfate (0.50 mM) and Sn
(1.0 mM) could promote reductase activity by 1.4-folds. Within 3 h, furfural was wholly catalyzed into furfuryl alcohol. By combining chemical catalysis with Sn-zeolite and biocatalysis with CG-19 cells in one-pot, an effective and sustainable process was established for tandemly catalyzing renewable biomass into furfuryl alcohol under environmentally-friendly way.


Comprehensive utilization of corncob for furfuryl alcohol production by chemo-enzymatic sequential catalysis in a biphasic system

Chong-Yang Bu, Yu-Xiu Yan, Li-Hua Zou, Shui-Ping Ouyang, Zhao-Juan Zheng, Jia Ouyang
PMID: 33010718   DOI: 10.1016/j.biortech.2020.124156

Abstract

A new process for the production of furfuryl alcohol from corncob was constructed by using deep eutectic solvents and whole cell catalysis in this paper. Firstly, the corncob was treated with deep eutectic solvents to convert the xylan into furfural, and then the pretreated corncob residue was enzymatically hydrolyzed to obtain a glucose-rich enzymatic hydrolysate, which was used to provide NADH for Bacillus coagulans NL01 during the process of furfural reduction. The furfural yield could reach 46% using the selected choline chloride-oxalic acid as catalysts and corncob as substrate under the optimized catalytic condition at 120 °C for 30 min. The final furfuryl alcohol yield of 20.7% was achieved with corncob as substrate. Moreover, this catalytic system realized the recycling of deep eutectic solvents three times, the high-value production of furfuryl alcohol, and the comprehensive utilization of corncob.


Furfuryl alcohol is a precursor for furfurylthiol in coffee

Christoph Cerny, Hedwig Schlichtherle-Cerny, Romelo Gibe, Yuan Yuan
PMID: 32920267   DOI: 10.1016/j.foodchem.2020.128008

Abstract

This study investigated the role of furfuryl alcohol (FFA) in the formation of furfurylthiol (FFT), the most important odorant in roasted coffee, using in-bean and spiking experiments. Green beans were spiked with FFA, and after roasting FFT was quantified by stable isotope dilution analysis. The FFT level in the roasted beans increased dose-dependently with addition of FFA. Additionally, beans were spiked with isotopically labelled d
-FFA which generated isotopically labelled d
-FFT after roasting. However, no labelled furfural was observed. The results unambiguously show that FFA serves as a precursor of FFT in coffee. On the other hand, the data indicate that furfural stems not from oxidation of FFA and plays no major role as precursor for FFT formation during coffee roasting. The suggested formation pathway leads from FFA to the furfuryl cation, then protein-bound S-furfuryl-l-cysteine and by subsequent elimination to FFT.


One-pot biosynthesis of furfuryl alcohol and lactic acid via a glucose coupled biphasic system using single Bacillus coagulans NL01

Chong-Yang Bu, Yu-Xiu Yan, Li-Hua Zou, Zhao-Juan Zheng, Jia Ouyang
PMID: 32593878   DOI: 10.1016/j.biortech.2020.123705

Abstract

Furfuryl alcohol is an important reduction product from biomass derived furfural. This study developed one-pot biosynthesis of furfuryl alcohol and lactic acid by a glucose coupled biphasic system using single Bacillus coagulans NL01. Water/dioctyl phthalate is chosen as biphasic system to alleviate the toxicity of furfural and furfuryl alcohol. Under the optimal conditions, the high-concentration conversion (208 mM) of furfural was successfully converted in 6 h reaction with 98% furfural conversion and 88% furfuryl alcohol selectivity. Notably, glucose as co-substrate could be effectively converted to lactic acid in this biphasic system. About 264 mM furfuryl alcohol and 64.2 g/L lactic acid were simultaneously produced from 310 mM furfural and 71.3 g/L glucose within 8.5 h by a fed-batch strategy. The developed approach can not only increase the produced furfuryl alcohol concentration but also reduce the cost of overall approach by lactic acid co-production, indicating its potential for industrial applications.


Copolymers of xylan-derived furfuryl alcohol and natural oligomeric tung oil derivatives

Bruna O Ribeiro, Victor S Valério, Alessandro Gandini, Talita M Lacerda
PMID: 32798540   DOI: 10.1016/j.ijbiomac.2020.08.095

Abstract

The utilization of vegetable oils as biological oligomers for the synthesis of macromolecular materials has considerably evolved in the last decades, opening the way for the preparation of sophisticated materials based on synthetic processes for the design of polymers with very specific applications. Tung oil (TO), easily obtained from the seeds of the Asian tung tree (Vernicia fordii), is a relatively cheap commodity that has as its main constituent (~85%) a peculiar natural oligomeric triglyceride structure in which each chain bears three conjugated unsaturations corresponding to α-eleostearic acid. Following a previous study based on the association of TO with furans for the preparation of linear and cross-linked structures based on the Diels-Alder click reaction, the present study deals with the cationic (co) polymerization of xylan-derived furfuryl alcohol (FA) with TO, in order to combine the high intrinsic flexibility of the crosslinked TO polymers with the stiffness of the FA resin, which should lead to fully bio-based crosslinked materials with a tunable glass transition. Three approaches were investigated using trifluoroacetic acid (TFA) in chloroform, viz. (i) combining crude TO and furfuryl alcohol, (ii) combining methyl α-eleostearate and furfuryl alcohol, and (iii) polymerizing furfuryl α-eleostearate itself. The polymerization reactions with varying TFA concentrations were followed by
H NMR spectroscopy, and it was possible to get valuable information on mechanistic aspects. Also, higher concentrations of TFA were used to synthesize and isolate polymer networks, in order to understand their molecular characteristic as well as access their main thermal properties.


Dynamic Trapping as a Selective Route to Renewable Phthalide from Biomass-Derived Furfuryl Alcohol

Christopher S Lancefield, Bart Fölker, Razvan C Cioc, Katarina Stanciakova, Rosa E Bulo, Martin Lutz, Marc Crockatt, Pieter C A Bruijnincx
PMID: 32885556   DOI: 10.1002/anie.202009001

Abstract

A novel route for the production of the versatile chemical building block phthalide from biorenewable furfuryl alcohol and acrylate esters is presented. Two challenges that limit sustainable aromatics production via Diels-Alder (DA) aromatisation-an unfavourable equilibrium position and undesired regioselectivity when using asymmetric addends-were addressed using a dynamic kinetic trapping strategy. Activated acrylates were used to speed up the forward and reverse DA reactions, allowing for one of the four DA adducts to undergo a selective intramolecular lactonisation reaction in the presence of a weak base. The adduct is removed from the equilibrium pool, pulling the system completely to the product with a fixed, desired regiochemistry. A single 1,2-regioisomeric lactone product was formed in up to 86 % yield and the acrylate activating agent liberated for reuse. The lactone was aromatised to give phthalide in almost quantitative yield in the presence of Ac
O and a catalytic amount of strong acid, or in 79 % using only catalytic acid.


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